molecular formula C11H9ClN2O B1470782 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine CAS No. 1412954-57-4

4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine

Cat. No.: B1470782
CAS No.: 1412954-57-4
M. Wt: 220.65 g/mol
InChI Key: WUDHICHPGGFOIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine might involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused with a furan ring. The cyclopropyl group is a three-membered ring attached to the pyrimidine ring.


Chemical Reactions Analysis

The chemical reactions involving this compound could include Suzuki–Miyaura coupling . This reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of organoboron reagents .

Scientific Research Applications

Quantum Chemical Characterization

4-Chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine and its derivatives have been studied for their hydrogen bonding sites using quantum chemistry methods. This research, focusing on molecular electrostatic potential maps and energetic parameters of complexation reactions, has identified major hydrogen bonding sites in similar pyrimidine derivatives (Traoré et al., 2017).

Synthesis and Biological Activity

These compounds have been explored for their synthesis and biological activities. Studies have shown that derivatives of this compound, especially those containing furan rings, exhibit plant growth stimulating effects (Pivazyan et al., 2019).

Applications in Heterocyclic Compound Synthesis

Research has been conducted on the synthesis of biologically active compounds containing pyridine and pyridazine fragments using arylmethylidene derivatives of furan-2(3H)-ones, which are key building blocks for creating various heterocyclic compounds (Aniskova et al., 2017).

Antimicrobial and Anticancer Evaluation

Further studies focus on the use of such compounds for constructing a variety of heterocyclic systems with potential antimicrobial and anticancer activities. These include diverse furo[3,2-g]chromenes and their evaluation against various microbial strains and cancer cell lines (Ibrahim et al., 2022).

Synthesis of Amino-Substituted Derivatives

The compound has been used in the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines, which are compounds of potential biological interest (Campaigne et al., 1970).

Antitumor Activity and Docking Analysis

Amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antitumor activity, with some showing pronounced effects. Docking analysis has been performed to study the structure-activity relationships of these compounds (Sirakanyan et al., 2019).

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(furan-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-5-9(8-3-4-15-6-8)13-11(14-10)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDHICHPGGFOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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